3-Hydroxy-3-(trifluoromethyl)isobenzofuran-1(3H)-one is a compound belonging to the class of benzofuranones, characterized by a trifluoromethyl group that significantly influences its chemical and physical properties. This compound is noted for its unique structure, which enhances its reactivity and stability, making it valuable in various scientific fields, including pharmaceuticals, agrochemicals, and materials science. Its molecular formula is with a molecular weight of approximately 218.13 g/mol .
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The products formed depend on the specific reaction conditions and reagents employed .
Research indicates that 3-Hydroxy-3-(trifluoromethyl)isobenzofuran-1(3H)-one exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The trifluoromethyl group enhances the compound's interaction with biological molecules, which may lead to effects such as enzyme inhibition or activation. These properties make it a subject of interest for drug development and therapeutic applications .
The synthesis of 3-Hydroxy-3-(trifluoromethyl)isobenzofuran-1(3H)-one can be achieved through various methods:
The compound has diverse applications across various fields:
The interaction studies of 3-Hydroxy-3-(trifluoromethyl)isobenzofuran-1(3H)-one focus on its molecular targets within biological systems. The trifluoromethyl group enhances the compound's ability to interact with proteins and enzymes, influencing various biological pathways. Specific studies are needed to elucidate the exact mechanisms of action and the implications for therapeutic uses .
Several compounds share structural similarities with 3-Hydroxy-3-(trifluoromethyl)isobenzofuran-1(3H)-one. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Hydroxybenzofuran | Lacks trifluoromethyl group | More polar; different reactivity |
3-Hydroxybenzofuran | Hydroxyl group at position 3 | Different biological activity profile |
4-Trifluoromethylphenol | Trifluoromethyl group on phenolic structure | Primarily used in material science |
Benzofuran-1(3H)-one | Basic benzofuran structure without substitutions | Less functional diversity compared to target compound |
These compounds highlight the uniqueness of 3-Hydroxy-3-(trifluoromethyl)isobenzofuran-1(3H)-one due to its trifluoromethyl substitution, which significantly alters its chemical behavior and potential applications .